molecular formula C23H24O6 B11255884 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate

Cat. No.: B11255884
M. Wt: 396.4 g/mol
InChI Key: BDIJRMLDCDPSPA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,4-dimethoxyphenyl group and a 2,2-dimethylpropanoate ester group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with 2,2-dimethylpropanoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Ester derivatives with various substituents.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate: A closely related compound with a similar structure but different substitution pattern.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a 3,4-dimethoxyphenyl group but different core structure and functional groups.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate lies in its specific substitution pattern and the presence of both chromen-2-one and ester functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C23H24O6/c1-13-16-12-15(28-22(25)23(2,3)4)8-10-17(16)29-21(24)20(13)14-7-9-18(26-5)19(11-14)27-6/h7-12H,1-6H3

InChI Key

BDIJRMLDCDPSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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